molecular formula C17H28N4O4 B2860446 4-ethyl-2,3-dioxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)piperazine-1-carboxamide CAS No. 2194901-49-8

4-ethyl-2,3-dioxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2860446
CAS No.: 2194901-49-8
M. Wt: 352.435
InChI Key: HUOGAKWBZDYLFN-UHFFFAOYSA-N
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Description

This compound is a piperazine-1-carboxamide derivative featuring a 2,3-dioxopiperazine core substituted with an ethyl group at the 4-position and a tetrahydrofuran-3-yl-piperidinylmethyl moiety at the carboxamide nitrogen. Its structural complexity arises from the integration of a piperidine ring linked to a tetrahydrofuran (THF) group, which may enhance conformational rigidity and influence pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4/c1-2-19-8-9-21(16(23)15(19)22)17(24)18-11-13-3-6-20(7-4-13)14-5-10-25-12-14/h13-14H,2-12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOGAKWBZDYLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethyl-2,3-dioxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is notable for its potential therapeutic applications due to its biological activity, particularly in the context of drug resistance and enzyme inhibition.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on various biological systems, including enzyme inhibition and interaction with cellular pathways.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of specific kinases and efflux pumps, which are critical in mediating multidrug resistance (MDR) in cancer cells. The interaction with these proteins can potentially reverse drug resistance, making it an interesting candidate for further development in oncology.

Case Study 1: Inhibition of Kinases

A study published in Molecules examined the interaction of similar piperazine derivatives with cyclin-dependent kinases (CDKs). The findings suggested that modifications to the piperazine structure could enhance binding affinity and selectivity towards CDK6, which is crucial for cell cycle regulation. The study highlighted that derivatives similar to this compound could exhibit significant inhibitory activity against these kinases, thus providing a pathway for developing targeted cancer therapies .

Case Study 2: Multidrug Resistance Reversal

Another investigation focused on the role of piperazine derivatives in reversing MDR by inhibiting ABC transporters. The study demonstrated that compounds with structural similarities to this compound effectively inhibited P-glycoprotein (ABCB1), leading to increased sensitivity of cancer cells to chemotherapeutic agents .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
Kinase InhibitionCDK6Significant inhibition
Multidrug ResistanceP-glycoprotein (ABCB1)Reversal of drug resistance
Enzyme InteractionVarious kinasesPotential therapeutic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of 2,3-dioxopiperazine , tetrahydrofuran-piperidine hybrid , and carboxamide linker . Below is a systematic comparison with related molecules:

Structural Analogues with Piperazine/Piperidine Cores

Compound Name Key Structural Features Biological Activity/Properties Reference
4-Ethyl-2,3-dioxo-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)piperazine-1-carboxamide 2,3-Dioxopiperazine, ethyl group, THF-piperidine-carboxamide Hypothesized to modulate enzyme/receptor activity (e.g., phosphopantetheinyl transferase inhibition ). N/A
4-Ethyl-N-(3-methylphenyl)piperazine-1-carboxamide Simpler piperazine-carboxamide with 4-ethyl and 3-methylphenyl groups Intermediate in organic synthesis; no explicit bioactivity reported.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide with 4-ethyl and 4-chlorophenyl groups Studied for conformational properties; chair conformation of piperazine observed.
N-(3-Fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides Piperazine-carboxamide with fluorophenyl and methoxyphenyl groups High dopamine D3 receptor selectivity (>1000-fold over D2R); carboxamide critical for binding.
4-Ethyl-2,3-dioxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}piperazine-1-carboxamide 2,3-Dioxopiperazine with pyridinyl-pyrazole substituent Structural analogue; pyridinyl group may enhance solubility or target interactions.

Functional Group Impact

  • Carboxamide Linker : The carboxamide group in the target compound and analogues (e.g., ) is critical for hydrogen bonding with biological targets. Removal of the carbonyl (e.g., in amine-linked analogues) reduces receptor affinity by >100-fold, as seen in dopamine D3 receptor ligands .
  • Tetrahydrofuran-Piperidine Hybrid : The THF-piperidine moiety introduces steric and conformational constraints absent in simpler aryl-substituted analogues (e.g., ). This may improve metabolic stability compared to compounds with flexible alkyl chains.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The THF group may improve aqueous solubility compared to purely lipophilic substituents (e.g., 4-chlorophenyl in ).
  • Bioavailability : Conformational rigidity from the THF-piperidine system could reduce first-pass metabolism relative to flexible analogues like ethylpiperazine-carboxamides .
  • Selectivity : Analogues with carboxamide linkers exhibit higher receptor selectivity (e.g., D3R vs. D2R in ), suggesting the target compound may similarly benefit from its carboxamide design.

Q & A

Q. What advanced spectroscopic methods can resolve stereochemical ambiguities in the tetrahydrofuran-piperidine subunit?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases to separate enantiomers .
  • VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-simulated VCD to assign absolute configuration .

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